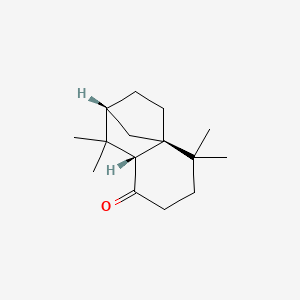

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one

Description

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one (CAS: 23787-90-8), also known as trans- or cis-Isolongifolanone, is a bicyclic monoterpenoid ketone with the molecular formula C₁₅H₂₄O (molecular weight: 220.35 g/mol) . Its structure features a rigid norbornane-like framework with four methyl substituents and a ketone group at position 6. The stereochemistry (2R,4aR,8aR) confers distinct conformational stability, influencing its physical and chemical properties .

Properties

IUPAC Name |

(3R,6R,9R)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-IXPVHAAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=O)[C@H]2[C@]13CC[C@H](C3)C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29461-14-1 | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one typically involves multi-step organic reactions One common synthetic route starts with the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic core

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate hydrogenation and other key steps in the synthesis. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the ketone carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Applications in Fragrance and Flavor Industry

1. Fragrance Composition

- This compound is utilized as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products to enhance scent longevity and complexity. The compound's structure allows for a rich olfactory experience that is appealing in various formulations.

2. Flavoring Agent

- In addition to its use in fragrances, (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one serves as a flavoring agent in food products. Its ability to mimic natural flavors makes it a valuable component in the food industry.

Applications in Medicinal Chemistry

3. Potential Therapeutic Uses

- Research indicates that compounds similar to (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that its derivatives could be explored for their potential use in treating conditions like arthritis and chronic pain .

4. Drug Development

- The compound's unique structural features make it a candidate for drug development. Its potential efficacy in modulating biological pathways can lead to the synthesis of new therapeutic agents targeting specific diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes. Detailed studies on its binding interactions and effects on cellular functions are ongoing.

Comparison with Similar Compounds

Key Properties :

- Spectral Data : Characteristic GC retention times (e.g., DB-5 column: 9.4 min at 60°C) and NMR signals (¹H: δ 1.0–2.5 ppm for methyl groups; ¹³C: δ 210–215 ppm for ketone carbonyl) .

- Applications : Investigated for antifungal activity and ecological roles, particularly in plant defense mechanisms .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of bicyclic terpenoids with variations in substituents, oxidation states, and stereochemistry. Below is a comparative analysis of its structural analogs:

Structural Insights :

- Methyl vs. Oxygenated Derivatives : The target compound’s methyl-rich structure (four methyl groups) enhances hydrophobicity compared to hydroxyl- or isopropenyl-containing analogs like C₁₅H₂₂O₂ derivatives .

- Stereochemical Impact: The trans- or cis-Isolongifolanone configuration (2R,4aR,8aR) distinguishes it from epimers such as the 4aS,8aR isomer in CAS 24222-51-3, which alters ring strain and solubility .

Spectroscopic and Physical Properties

Key Observations :

Biological Activity

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, commonly referred to as Isolongifolene ketone or Isolongifolanone, is a bicyclic compound with notable applications in the fragrance industry. Its complex structure contributes to its unique biological activities and potential applications in various fields including perfumery and possibly pharmacology.

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.36 g/mol

- CAS Registry Number : 23787-90-8

- Appearance : Colorless to pale yellow liquid

- Odor Profile : Characteristic woody and warm scent

Biological Activity Overview

The biological activity of Isolongifolene ketone has been evaluated through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

- Acute Toxicity :

-

Mutagenicity Testing :

- An Ames test was conducted to evaluate the mutagenic potential of Isolongifolene ketone. Results indicated no significant increase in revertant colonies across various strains of Salmonella typhimurium and E. coli at tested concentrations (up to 5000 mg/plate), suggesting that the compound is not mutagenic under the conditions tested .

- Clastogenic Activity :

Case Studies and Applications

Isolongifolene ketone has been studied for its potential applications beyond fragrances:

- Fragrance Industry :

- Pharmacological Potential :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.36 g/mol |

| CAS Number | 23787-90-8 |

| LC50 (Daphnia magna) | 2.852 mg/L |

| Mutagenicity (Ames Test) | Negative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.